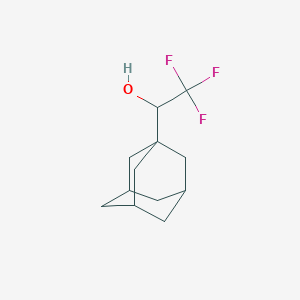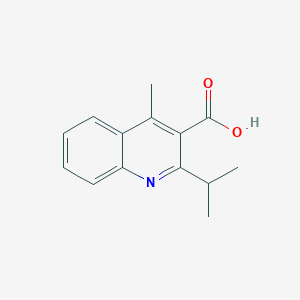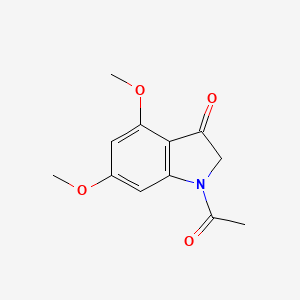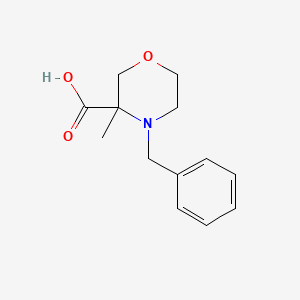
1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol is a unique compound that combines the structural rigidity of adamantane with the electronegativity of trifluoromethyl groups. This combination imparts distinctive physical and chemical properties, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of adamantan-1-yl derivatives with trifluoroethanol under specific conditions. One common method includes the use of a palladium-catalyzed reaction where 1-chloroadamantane reacts with trifluoroethanol in the presence of a base . Another approach involves the reduction of adamantan-1-yl trifluoroacetate using lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antiviral and antibacterial properties.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The adamantane moiety provides structural rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability. These properties enable the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Adamantan-1-yl derivatives: Compounds like 1-adamantanol and 1-adamantylamine share the adamantane core but differ in their functional groups.
Trifluoroethanol derivatives: Compounds like 2,2,2-trifluoroethanol and trifluoroacetic acid share the trifluoromethyl group but differ in their overall structure.
Uniqueness: 1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of the adamantane and trifluoromethyl groups, which impart distinctive physical and chemical properties. This combination enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C12H17F3O |
|---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
1-(1-adamantyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C12H17F3O/c13-12(14,15)10(16)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-10,16H,1-6H2 |
InChI Key |
PBLIJSPSFKXCEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate](/img/structure/B11876609.png)
![2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione, 1-methyl-, (1S)-](/img/structure/B11876621.png)





![1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B11876658.png)



![4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11876682.png)
